N~1~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE
Overview
Description
N~1~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE is a useful research compound. Its molecular formula is C19H26F3N5O and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide is 397.20894496 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Chemistry Applications
One study focused on the β-Lithiations of Carboxamides and explored the synthesis of β-substituted-α,β-unsaturated amides. The research delves into reactions involving N-methyl-2-methyl-3-(benzotriazol-l-yl)propanamide with butyllithium, leading to products with significant implications for synthetic organic chemistry (Katritzky, Szajda, & Lam, 1993).
Material Science and Catalysis
Another investigation highlighted the Complexes of Palladium(II) Chloride with pyrazolyl propanamide derivatives. This study revealed new derivatives and their unique supramolecular structures and potential applications in catalysis and material science (Palombo et al., 2019).
Antimicrobial Research
Research on Antimicrobial Evaluation of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating pyrimidine rings has shown moderate activity, indicating potential for developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).
Cognitive Enhancement
A study on an orally bioavailable, functionally selective inverse agonist at the benzodiazepine site of GABA(A) alpha5 receptors showed cognition-enhancing properties, without the side effects typically associated with nonselective GABA(A) inverse agonists (Chambers et al., 2004).
Antidepressant Research
Investigation into 3,4-Diphenyl-1H-pyrazole-1-propanamine antidepressants identified compounds with potential antidepressant effects and reduced side effects, highlighting the chemical's utility in developing new therapeutic agents (Bailey et al., 1985).
Properties
IUPAC Name |
N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F3N5O/c1-4-15(18(28)23-10-12(2)11-26-9-8-13(3)24-26)27-16-7-5-6-14(16)17(25-27)19(20,21)22/h8-9,12,15H,4-7,10-11H2,1-3H3,(H,23,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSOBESUUUOQLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC(C)CN1C=CC(=N1)C)N2C3=C(CCC3)C(=N2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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